molecular formula C15H22N2O2S B2829617 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-71-7

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2829617
CAS No.: 2034453-71-7
M. Wt: 294.41
InChI Key: AIRQSXCAKSHTPO-UHFFFAOYSA-N
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Description

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea is a chemical compound with a unique molecular structure that has garnered interest in various scientific research areas.

Scientific Research Applications

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for drug discovery, particularly in the development of new therapeutic agents.

    Industry: Utilized in material science for the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea typically involves the reaction of benzyl isocyanate with 4-methoxytetrahydro-2H-thiopyran-4-ylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea: Similar in structure but with a benzhydryl group instead of a benzyl group.

    Other thiopyran derivatives: Compounds with similar thiopyran rings but different substituents.

Uniqueness

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-19-15(7-9-20-10-8-15)12-17-14(18)16-11-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRQSXCAKSHTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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